
1,1'-(1,2-Dibromoethane-1,2-diyl)bis(3-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,2-Dibromoethane-1,2-diyl)bis(3-methylbenzene) is an organic compound with the molecular formula C14H12Br2. It is also known by other names such as 1,2-Dibromo-1,2-diphenylethane and Stilbene dibromide . This compound is characterized by the presence of two bromine atoms attached to an ethane backbone, which is further connected to two 3-methylbenzene groups. It is a derivative of ethane and benzene, making it a significant compound in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2-Dibromoethane-1,2-diyl)bis(3-methylbenzene) typically involves the bromination of ethane derivatives. One common method involves the reaction of 1,2-dibromoethane with 3-methylbenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reactants, 1,2-dibromoethane and 3-methylbenzene, are fed into the reactor where they undergo bromination. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .
化学反応の分析
Types of Reactions
1,1’-(1,2-Dibromoethane-1,2-diyl)bis(3-methylbenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form ethane derivatives with different substituents.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ethane derivatives, while reduction reactions can produce ethane with different functional groups .
科学的研究の応用
1,1’-(1,2-Dibromoethane-1,2-diyl)bis(3-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and other industrial chemicals
作用機序
The mechanism of action of 1,1’-(1,2-Dibromoethane-1,2-diyl)bis(3-methylbenzene) involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
1,2-Dibromo-1,2-diphenylethane: Similar in structure but lacks the methyl groups on the benzene rings.
Stilbene dibromide: Another derivative of ethane and benzene with similar bromination.
α,α-Dibromobibenzyl: Similar backbone but different substituents on the benzene rings
Uniqueness
1,1’-(1,2-Dibromoethane-1,2-diyl)bis(3-methylbenzene) is unique due to the presence of methyl groups on the benzene rings, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
特性
CAS番号 |
74844-03-4 |
|---|---|
分子式 |
C16H16Br2 |
分子量 |
368.11 g/mol |
IUPAC名 |
1-[1,2-dibromo-2-(3-methylphenyl)ethyl]-3-methylbenzene |
InChI |
InChI=1S/C16H16Br2/c1-11-5-3-7-13(9-11)15(17)16(18)14-8-4-6-12(2)10-14/h3-10,15-16H,1-2H3 |
InChIキー |
NVHRSVWSBNUQFM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(C(C2=CC=CC(=C2)C)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


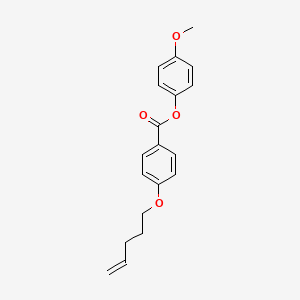
![2-Butenoic acid, 2-methyl-, 2,3,3a,4,5,6,7,8,9,11a-decahydro-7,9-dihydroxy-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester, [3aR-[3aR*,4R*(Z),6R*,7S*,9R*,10Z,11aR*]]-](/img/structure/B14449586.png)
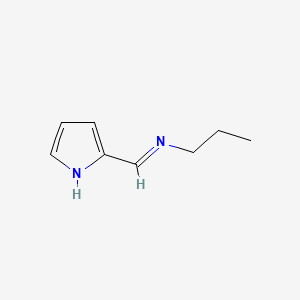
![(9R,10S,13S,14R,16S)-4-bromo-13-ethyl-15-hexyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B14449591.png)
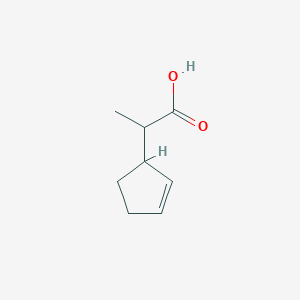
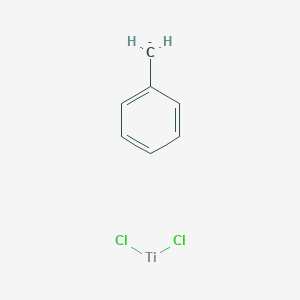
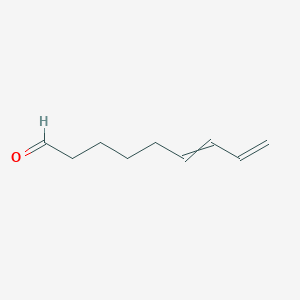
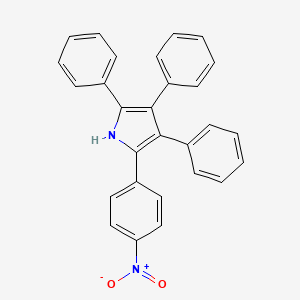
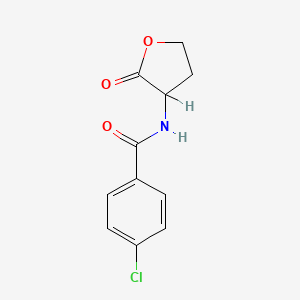
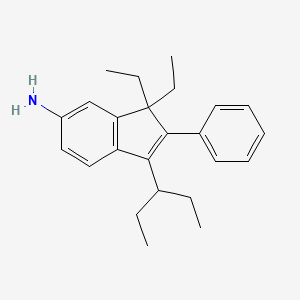

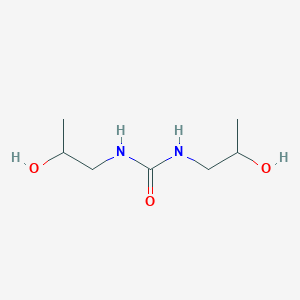
![2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate](/img/structure/B14449632.png)

